[1-(Thiophen-2-yl)cyclopropyl]methanol
Overview
Description
[1-(Thiophen-2-yl)cyclopropyl]methanol: is an organic compound with the molecular formula C8H10OS. It features a cyclopropyl group attached to a thiophene ring, with a methanol group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of thiophene with a cyclopropylcarbinol under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: [1-(Thiophen-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Thiophen-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These studies aim to identify new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties contribute to innovations in material science and engineering .
Mechanism of Action
The mechanism of action of [1-(Thiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol group.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness: [1-(Thiophen-2-yl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl group and a thiophene ring with a methanol substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for diverse scientific applications .
Biological Activity
[1-(Thiophen-2-yl)cyclopropyl]methanol is an organic compound characterized by its unique structural features, including a cyclopropyl group linked to a thiophene ring with a methanol substituent. This compound, with the molecular formula C8H10OS, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for the development of therapeutic agents.
The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. The methanol group can be oxidized to form aldehydes or carboxylic acids, while the thiophene ring can participate in electrophilic or nucleophilic substitutions. These reactions are fundamental to its biological activity, as they may influence how the compound interacts with biological targets.
The mechanism of action involves modulation of biochemical pathways through interactions with specific molecular targets. Although detailed studies are required to elucidate these interactions fully, preliminary research suggests that this compound may influence cellular signaling pathways that are critical in disease processes.
Biological Activity Overview
Recent studies indicate that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have been shown to possess significant antimicrobial properties against various pathogens. For instance, derivatives of thiophene have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like Oxytetracycline in efficacy .
- Anticancer Properties : Research has highlighted the potential of thiophene-containing compounds in anticancer applications. These compounds may act as antiproliferative agents by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives and related compounds:
- Antimicrobial Efficacy : In a comparative study, novel substituted thiophene derivatives exhibited antibacterial activities with minimum inhibitory concentrations (MICs) significantly lower than control antibiotics. For example, certain derivatives showed MIC values as low as 7.8 µg/mL against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Activity : A study focusing on small molecular weight bioactive compounds produced from microbial sources revealed that certain thiophene derivatives exhibited potent anticancer activity against prostate cancer cell lines. The compounds were characterized using techniques such as LC-MS and demonstrated significant cytotoxic effects .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structural motifs could modulate pathways associated with inflammation and cell survival, suggesting potential applications in treating inflammatory diseases and cancers .
Data Tables
The following table summarizes the biological activities reported for various thiophene derivatives:
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQTBPYPKGUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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